molecular formula C9H11N3O2 B12815298 5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one

5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12815298
M. Wt: 193.20 g/mol
InChI Key: DRQKQTKNEZWUTQ-UHFFFAOYSA-N
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Description

5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 2-aminobenzimidazole with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1H-benzo[d]imidazole
  • 5-Nitro-1H-benzo[d]imidazole
  • 6-Methoxy-1H-benzo[d]imidazole

Uniqueness

5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to its ethoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to different pharmacological properties.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-amino-6-ethoxy-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C9H11N3O2/c1-2-14-8-4-7-6(3-5(8)10)11-9(13)12-7/h3-4H,2,10H2,1H3,(H2,11,12,13)

InChI Key

DRQKQTKNEZWUTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1N)NC(=O)N2

Origin of Product

United States

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